molecular formula C11H15ClN2O2 B1526030 Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate CAS No. 679392-20-2

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate

Cat. No. B1526030
M. Wt: 242.7 g/mol
InChI Key: XLKOZEMAPJGWBA-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is a chemical compound with the empirical formula C11H15ClN2O2 . It is a solid substance and is used in scientific research.


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is represented by the InChI code 1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) .


Physical And Chemical Properties Analysis

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is a solid substance . The molecular weight of this compound is 208.26 . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is involved in various chemical synthesis processes and reactions. Padwa, Brodney, and Lynch (2003) discussed the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan involving tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its role in complex chemical synthesis processes. The compound's involvement in such reactions highlights its potential in the synthesis of complex organic molecules and its utility in organic chemistry research (Padwa, Brodney, & Lynch, 2003).

Complex Formation and Photochemical Properties

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate has applications in the formation of complex compounds with interesting photochemical properties. Bonnet et al. (2003) explored the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, where the compound was used to create complexes with varied monodentate ligands. The study highlights the compound's significance in forming complexes that have notable photochemical and thermal properties, indicating its potential in materials science and photophysical research (Bonnet et al., 2003).

Derivative Synthesis and Characterization

The compound is also pivotal in synthesizing and characterizing various derivatives with potential biological and chemical applications. Rao and Ravi Kumar (2013) reported the synthesis of a series of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate. This synthesis process underlines the compound's utility in creating derivatives that could be crucial in pharmacological and chemical studies (Rao & Ravi Kumar, 2013).

Crystallography and Molecular Structure Analysis

Research involving tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate also extends to the field of crystallography and molecular structure analysis. Baillargeon et al. (2017) examined the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. The study illustrates the compound's importance in understanding the structural aspects of complex molecules, which is fundamental in material science and molecular engineering (Baillargeon et al., 2017).

Safety And Hazards

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate holds great potential for various applications, ranging from drug development to organic synthesis. It is available for purchase for pharmaceutical testing .

properties

IUPAC Name

tert-butyl N-(6-chloro-3-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKOZEMAPJGWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729640
Record name tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate

CAS RN

679392-20-2
Record name tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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